![molecular formula C12H20NNaO5S B13910467 SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)
SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate is a chemical compound with the molecular formula C12H18NNaO4S·xH2O. It is commonly used as a water-soluble reagent for the enzymatic photometric determination of hydrogen peroxide . This compound is known for its high absorbance at visible wavelengths in media ranging from weakly alkaline to fairly acidic pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate involves the reaction of N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives. These derivatives are synthesized and assessed as water-soluble hydrogen donors . The reaction conditions typically involve maintaining a controlled pH environment to ensure the stability and solubility of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a product purity of over 98% (HPLC) . The compound is then crystallized and dried to obtain the final product in its hydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate undergoes various chemical reactions, including:
Oxidation: It can act as a hydrogen donor in the presence of peroxidase, leading to the formation of hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the ethyl or m-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include peroxidase for oxidation reactions and various nucleophiles for substitution reactions . The reactions are typically carried out in aqueous media with controlled pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include hydrogen peroxide in oxidation reactions and substituted derivatives in substitution reactions .
Scientific Research Applications
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The compound exerts its effects by acting as a hydrogen donor in the presence of peroxidase. The enzymatic reaction leads to the formation of hydrogen peroxide, which can be quantified photometrically . The molecular targets involved in this process include the active sites of peroxidase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-[Ethyl(m-tolyl)amino]-2-hydroxy-1-propanesulfonic Acid Sodium Salt
- 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic Acid Sodium Salt
Uniqueness
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate is unique due to its high solubility in water and its ability to act as a hydrogen donor in enzymatic reactions . This makes it particularly useful in photometric assays for hydrogen peroxide detection .
Properties
Molecular Formula |
C12H20NNaO5S |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate;hydrate |
InChI |
InChI=1S/C12H19NO4S.Na.H2O/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);;1H2/q;+1;/p-1 |
InChI Key |
MHCJQDQJKFAYST-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910385.png)
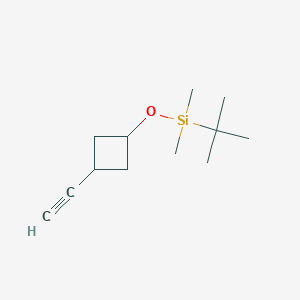
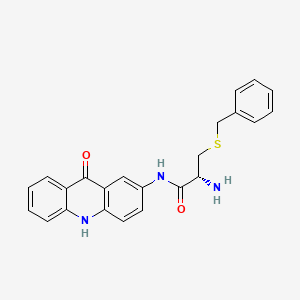
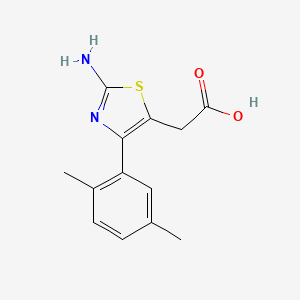
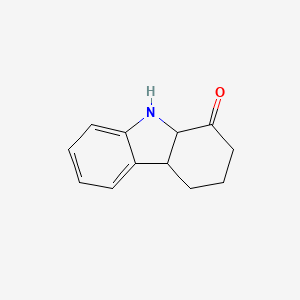
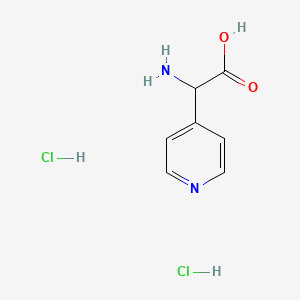
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)







